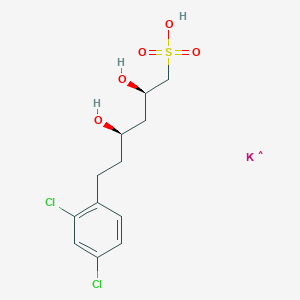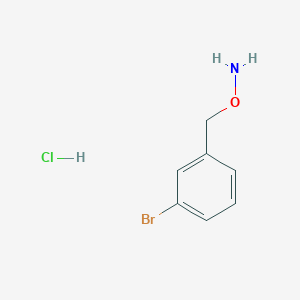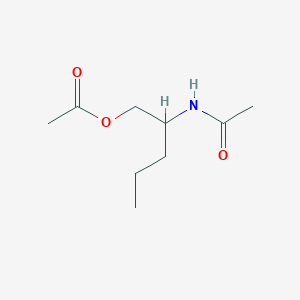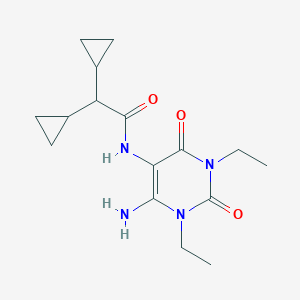
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, commonly known as CPAA, is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and survival of rapidly proliferating cells. CPAA has been extensively studied for its potential use as an anticancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
CPAA inhibits Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, CPAA disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and induction of apoptosis in rapidly proliferating cells, such as cancer cells.
Efectos Bioquímicos Y Fisiológicos
CPAA has been shown to have selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the higher rate of proliferation in cancer cells, which makes them more dependent on the de novo pyrimidine biosynthesis pathway. CPAA has also been shown to have anti-inflammatory effects, which may contribute to its potential use in other diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPAA is its potent inhibitory activity towards Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which makes it a promising candidate for further development as an anticancer agent. However, CPAA has limited solubility in aqueous solutions, which may pose challenges for its formulation and delivery. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans.
Direcciones Futuras
There are several future directions for the development of CPAA as an anticancer agent. One potential direction is to explore the use of CPAA in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop more potent and selective inhibitors of Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which may have improved therapeutic potential compared to CPAA. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans, as well as its potential use in other diseases, such as rheumatoid arthritis.
Métodos De Síntesis
CPAA can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropane carboxylic acid with ethylamine to form cyclopropaneacetamide, which is then reacted with 6-amino-1,3-diethyluracil to form CPAA.
Aplicaciones Científicas De Investigación
CPAA has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. CPAA has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine.
Propiedades
Número CAS |
142458-94-4 |
|---|---|
Nombre del producto |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c |
Fórmula molecular |
C16H24N4O3 |
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-2,2-dicyclopropylacetamide |
InChI |
InChI=1S/C16H24N4O3/c1-3-19-13(17)12(15(22)20(4-2)16(19)23)18-14(21)11(9-5-6-9)10-7-8-10/h9-11H,3-8,17H2,1-2H3,(H,18,21) |
Clave InChI |
ATPKLNOZWWXICQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
SMILES canónico |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
Sinónimos |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--cyclopropyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



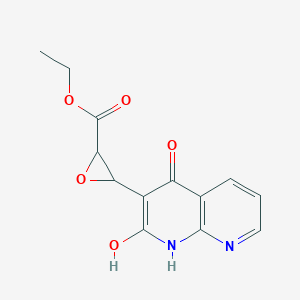
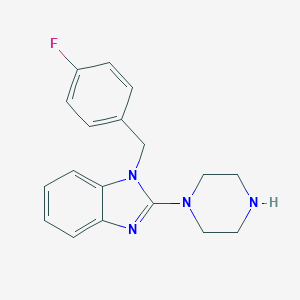
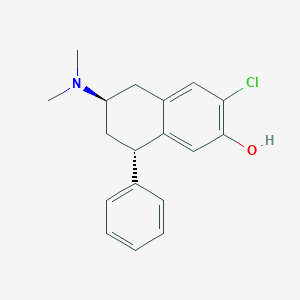
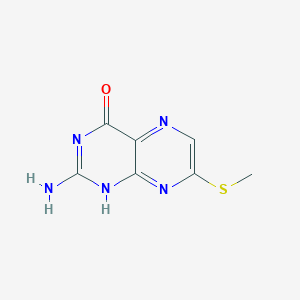
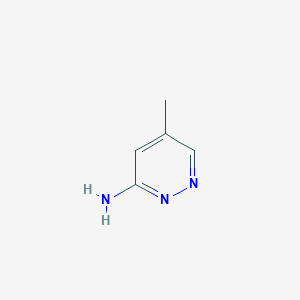
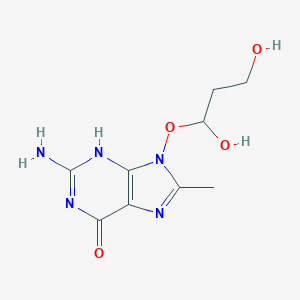

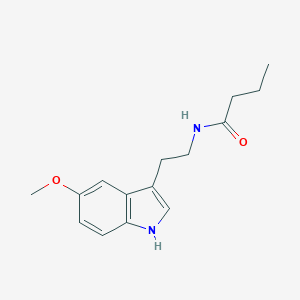
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
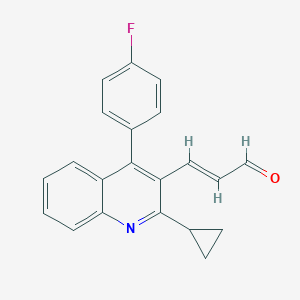
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
